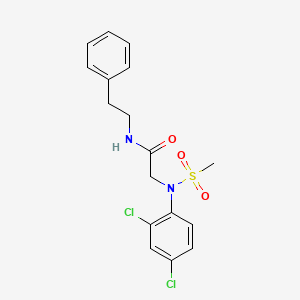![molecular formula C15H16Cl2N2O3S2 B4847618 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine
Vue d'ensemble
Description
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "DCB-CTP" and is a piperazine-based molecule that has been synthesized using various methods.
Applications De Recherche Scientifique
DCB-CTP has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DCB-CTP is in the development of new drugs. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors. DCB-CTP has also been used in the development of new antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of DCB-CTP is not fully understood, but it is believed to work by inhibiting certain enzymes in the body. Specifically, DCB-CTP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes. By inhibiting PTPs, DCB-CTP may be able to disrupt the signaling pathways that are involved in various diseases.
Biochemical and Physiological Effects:
DCB-CTP has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that DCB-CTP can inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2. In vivo studies have also shown that DCB-CTP can reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. Additionally, DCB-CTP has been shown to have anticancer and antiviral effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCB-CTP in lab experiments is its potent inhibitory effects on PTPs. This makes it a valuable tool for studying the role of PTPs in various diseases and for developing new drugs that target these enzymes. However, DCB-CTP also has some limitations for lab experiments. For example, it may have off-target effects on other enzymes, and its potency may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on DCB-CTP. One potential direction is to further investigate its mechanism of action and its effects on various signaling pathways. Another direction is to develop new drugs that are based on DCB-CTP or that target PTPs using a similar approach. Additionally, DCB-CTP may have potential applications in other fields, such as agriculture or environmental science, that have not yet been explored.
Propriétés
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(4-ethylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S2/c1-2-24(21,22)19-7-5-18(6-8-19)15(20)14-13(17)11-4-3-10(16)9-12(11)23-14/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKWVQDDIBLXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dichloro-1-benzothiophen-2-yl)[4-(ethylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-methyl-2-thienyl)sulfonyl]morpholine](/img/structure/B4847536.png)
![1-phenyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4847548.png)
![methyl 3-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4847554.png)
![N,1-bis(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4847575.png)
![ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4847577.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4847596.png)
![S-{4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4847608.png)
![N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4847611.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4847621.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4847626.png)
![4-{[butyl(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4847633.png)
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B4847640.png)